Cas no 852141-40-3 (N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
- N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Ethanesulfonamide, N-[4-[5-(2-ethoxyphenyl)-4,5-dihydro-1-(1-oxopropyl)-1H-pyrazol-3-yl]phenyl]-
- AKOS016905305
- F0652-0135
- 852141-40-3
- N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
- Z317046732
- AKOS001461908
- N-[4-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- SCHEMBL14133919
-
- Inchi: 1S/C22H27N3O4S/c1-4-22(26)25-20(18-9-7-8-10-21(18)29-5-2)15-19(23-25)16-11-13-17(14-12-16)24-30(27,28)6-3/h7-14,20,24H,4-6,15H2,1-3H3
- InChI Key: WRYKZXYBUGWQOB-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=C(C2CC(C3=CC=CC=C3OCC)N(C(=O)CC)N=2)C=C1)(=O)=O)C
Computed Properties
- Exact Mass: 429.17222752g/mol
- Monoisotopic Mass: 429.17222752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 96.4Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 576.3±60.0 °C(Predicted)
- pka: 8.68±0.10(Predicted)
N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0652-0135-2μmol |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-5μmol |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-10μmol |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-20μmol |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-1mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-2mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-3mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-4mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-5mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0652-0135-10mg |
N-{4-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
852141-40-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
Professional Introduction to N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS No. 852141-40-3)
N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 852141-40-3, represents a unique molecular structure that combines multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The molecular framework of this compound features a sulfonamide functional group, which is well-known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical agents. The presence of a pyrazole ring further contributes to its potential biological activity by providing a scaffold that can interact with various biological targets. Specifically, the 4-5-(2-ethoxyphenyl)-1-propanoyl moiety introduces additional complexity, which may influence both the solubility and binding affinity of the molecule.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide suggests that it may exhibit multiple biological activities simultaneously, making it a versatile compound for further exploration.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical biological pathways. The pyrazole ring, in particular, has been extensively studied for its ability to modulate the activity of enzymes such as kinases and phosphodiesterases. By incorporating this motif into the molecular structure, researchers aim to develop compounds that can selectively inhibit target enzymes without affecting other biological systems.
The sulfonamide group also plays a crucial role in the pharmacological properties of this compound. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, which enhances binding affinity and prolongs drug action. Additionally, the ethoxyphenyl moiety may contribute to the compound's solubility and pharmacokinetic profile, making it more suitable for oral administration or other routes of delivery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide has emerged as one such candidate due to its favorable structural features and predicted biological activity.
In vitro studies have begun to reveal the potential therapeutic applications of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. These findings are particularly exciting given the high unmet medical needs in these areas. Further research is needed to fully elucidate the mechanisms of action and optimize the pharmacological properties of this compound.
The synthesis of N-{4-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide represents a significant achievement in organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Researchers have employed advanced synthetic techniques to introduce the various functional groups while maintaining structural integrity.
The development of novel pharmaceutical agents relies heavily on collaboration between chemists, biologists, and pharmacologists. N-{4-5-(2-et hox yph enyl)-1-propanoyl -4 , 5 -d ih ydro - 1 H -pyrazol -3 - ylph enyl}ethane - 1 -sulfonamide serves as an excellent example of how interdisciplinary approaches can lead to breakthroughs in drug discovery. By combining expertise from different fields, researchers can design and synthesize compounds with tailored biological activities.
The future prospects for N-{4 - 5 -( 2 - eth oxyph enyl ) - 1 - pro pan o y l - 4 , 5 - di hy dro - 1 H - py ra zol - 3 - y lph en y l} ethane - 1 - sulfon amide are promising. Ongoing studies aim to optimize its pharmacological properties and explore new therapeutic applications. Additionally, researchers are investigating ways to improve its synthetic route to enhance scalability and cost-effectiveness.
In conclusion, N-{4 - 5 -( 2 - eth oxyph enyl ) - 1 - pro pan o y l - 4 , 5 - di hy dro - 1 H - py ra zol - 3 - y lph en y l} ethane - 1-sulfonamide (CAS No. 852141- 40 3) is a remarkable compound with significant potential in pharmaceutical research. Its unique molecular structure and predicted biological activity make it a valuable candidate for further investigation. As research continues to uncover new insights into its properties and applications, this compound is poised to make meaningful contributions to medicine and healthcare.
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